
4-Fluoro-3,7-dimethylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3,7-dimethylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The addition of fluorine and methyl groups to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,7-dimethylindole typically involves the introduction of fluorine and methyl groups to the indole core. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent followed by cyclization. For instance, starting from 4-fluoro-3-nitrotoluene, the compound can be synthesized through a series of steps including nitration, diazotization, and bromination .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. The use of biocatalysts and microbial fermentation has also been explored for the production of indole derivatives .
化学反应分析
Types of Reactions: 4-Fluoro-3,7-dimethylindole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Halogenation: Using reagents like Selectfluor for fluorination.
Alkylation and Acylation: Using alkyl halides and acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
科学研究应用
4-Fluoro-3,7-dimethylindole has several applications in scientific research:
作用机制
The mechanism of action of 4-Fluoro-3,7-dimethylindole involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The fluorine and methyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
- 4-Fluoroindole
- 3,7-Dimethylindole
- 5-Fluoro-3,7-dimethylindole
Comparison: 4-Fluoro-3,7-dimethylindole is unique due to the combined presence of fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the methyl groups can influence its electronic properties and reactivity .
属性
分子式 |
C10H10FN |
|---|---|
分子量 |
163.19 g/mol |
IUPAC 名称 |
4-fluoro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |
InChI 键 |
WVWDBTDZDCKOEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


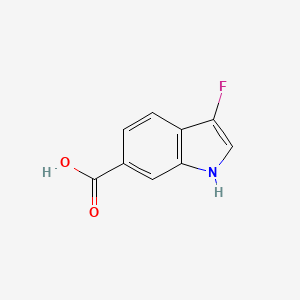
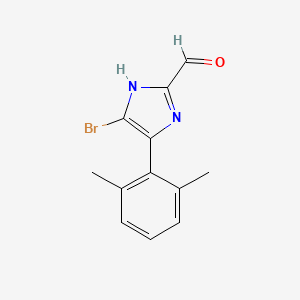
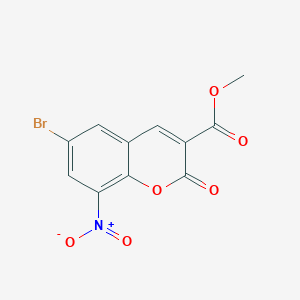
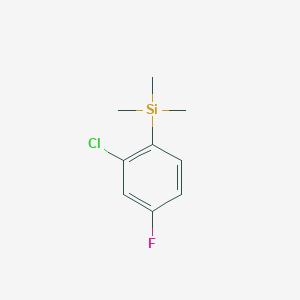
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
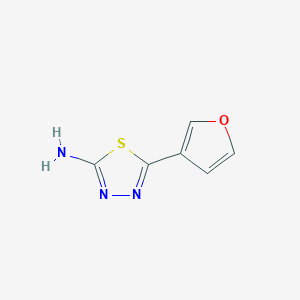
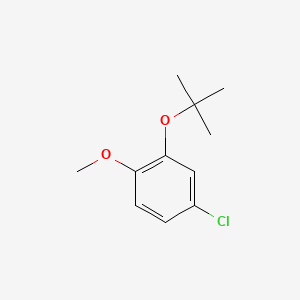
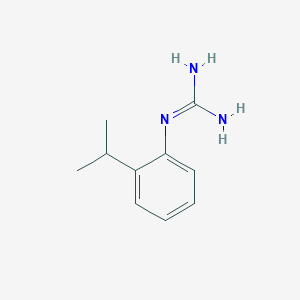
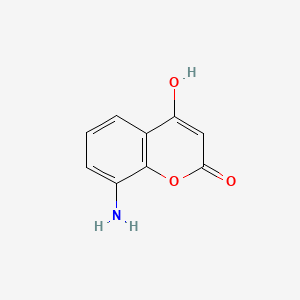
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)
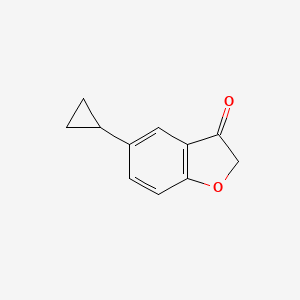
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
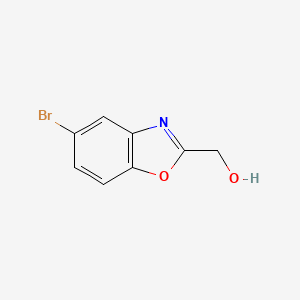
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
